molecular formula C18H20FN3O2S B2362839 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1234866-36-4

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2362839
CAS No.: 1234866-36-4
M. Wt: 361.44
InChI Key: WFGINLKGBXGLLU-UHFFFAOYSA-N
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Description

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule designed for research and development purposes. This compound incorporates several pharmaceutically relevant structural motifs, including a piperidine ring, a fluorobenzoyl group, and a thiophene-linked urea moiety. The piperidine and fluorinated aromatic systems are common features in many bioactive compounds and FDA-approved drugs, often contributing to target binding affinity and influencing the pharmacokinetic properties of a molecule . The urea functional group in its structure is of particular interest in medicinal chemistry. Urea-containing compounds are known to act as key pharmacophores, capable of forming multiple hydrogen bonds with biological targets. Such molecules are frequently investigated as potent enzyme inhibitors; for instance, urea derivatives have shown high inhibitory activity against enzymes like soluble epoxide hydrolase (sEH), with some analogs demonstrating potency in the picomolar range . Furthermore, related piperidin-4-yl-urea derivatives have been explored as antagonists for various G-protein coupled receptors (GPCRs) . The presence of the thiophene heterocycle adds another dimension of potential interaction with biological targets, as sulfur-containing heterocycles are prevalent in drug discovery. This product is intended for non-human research applications in areas such as hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-15-5-2-1-4-14(15)17(23)22-9-7-13(8-10-22)12-20-18(24)21-16-6-3-11-25-16/h1-6,11,13H,7-10,12H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGINLKGBXGLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 1-(2-Fluorobenzoyl)piperidin-4-ylmethanol

The synthesis begins with the preparation of the piperidine intermediate. A common approach involves the acylation of 4-piperidinemethanol with 2-fluorobenzoyl chloride.

Procedure :

  • Step 1 : 4-Piperidinemethanol (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
  • Step 2 : Triethylamine (2.5 equiv) is added as a base, followed by dropwise addition of 2-fluorobenzoyl chloride (1.2 equiv) at 0°C.
  • Step 3 : The reaction is stirred at room temperature for 12 hours, followed by quenching with ice water. The organic layer is dried (MgSO₄) and concentrated.
  • Yield : ~85%.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 1H, Ar-H), 7.20–7.10 (m, 3H, Ar-H), 3.65–3.55 (m, 2H, CH₂OH), 3.20–3.10 (m, 2H, NCH₂), 2.80–2.70 (m, 2H, NCH₂), 1.90–1.70 (m, 3H, piperidine-H), 1.50–1.30 (m, 2H, piperidine-H).

Urea Formation: Coupling with Thiophen-2-yl Isocyanate

The final step involves reacting the primary amine with thiophen-2-yl isocyanate to form the urea linkage.

Procedure :

  • Step 1 : 1-(2-Fluorobenzoyl)piperidin-4-ylmethylamine (1 equiv) is dissolved in dry THF.
  • Step 2 : Thiophen-2-yl isocyanate (1.1 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 24 hours.
  • Step 3 : The solvent is evaporated, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1).
  • Yield : ~70%.

Analytical Data :

  • LC-MS (ESI+) : m/z 361.4 [M+H]⁺.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.20 (s, 1H, NH), 7.50–7.40 (m, 1H, Ar-H), 7.30–7.20 (m, 3H, Ar-H), 6.95–6.85 (m, 2H, thiophene-H), 4.10–3.90 (m, 2H, NCH₂), 3.30–3.10 (m, 4H, piperidine-H), 2.00–1.80 (m, 3H, piperidine-H), 1.60–1.40 (m, 2H, piperidine-H).

Optimization and Challenges

Reaction Condition Tuning

  • Acylation : Higher yields are achieved using DCM over THF due to better solubility of 2-fluorobenzoyl chloride.
  • Urea Formation : Catalytic DMAP (4-dimethylaminopyridine) accelerates the coupling by activating the isocyanate.

Side Reactions

  • Isocyanate Dimerization : Controlled by maintaining low temperatures (0–5°C) during reagent addition.
  • Piperidine Ring Oxidation : Avoided by using inert atmospheres (N₂/Ar).

Alternative Methods

One-Pot Reductive Amination

A streamlined approach condenses steps by reacting 4-piperidinemethanol with 2-fluorobenzaldehyde under reductive amination conditions (NaBH₃CN, MeOH), followed by urea formation.

  • Yield : ~65%.

Solid-Phase Synthesis

Immobilized piperidine derivatives on Wang resin enable scalable production, though yields are moderate (50–60%).

Industrial-Scale Considerations

  • Cost Efficiency : 2-Fluorobenzoyl chloride is preferred over fluorobenzene due to safer handling.
  • Purification : Crystallization from ethanol/water mixtures improves purity (>99%).

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The piperidine and thiophene moieties are common in many bioactive compounds, suggesting that this compound may exhibit similar biological activities.

Key Areas of Investigation:

  • Anticancer Activity: Preliminary studies suggest that derivatives of piperidine can inhibit tumor growth by targeting specific pathways involved in cancer progression. The incorporation of the thiophene group may enhance this activity by improving the compound's interaction with cellular targets.
  • Neuropharmacology: Compounds containing piperidine structures have been explored for their effects on neurotransmitter systems. Research indicates potential applications in treating neurodegenerative diseases or psychiatric disorders by modulating dopamine or serotonin receptors.

Biological Studies

Research has focused on the compound's interaction with various biological targets, including enzymes and receptors.

Inhibitory Effects:

  • Tyrosinase Inhibition: Tyrosinase is an enzyme critical in melanin synthesis. Inhibitors of this enzyme can be valuable for treating hyperpigmentation disorders. Studies have shown that similar compounds can effectively inhibit tyrosinase activity, suggesting that this compound might also possess such properties .

Mechanism of Action:
The mechanism involves binding to the active site of enzymes or receptors, altering their activity. The presence of the fluorobenzoyl group could enhance binding affinity due to increased hydrophobic interactions.

Synthesis and Reaction Pathways

The synthesis of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves several key steps:

  • Formation of 2-Fluorobenzoyl Chloride: Reacting 2-fluorobenzoic acid with thionyl chloride.
  • Synthesis of Piperidine Derivative: The chlorinated intermediate is reacted with piperidine in the presence of a base.
  • Urea Formation: The final step involves reacting the piperidine derivative with thiophen-2-yl isocyanate to yield the target compound.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Anticancer Studies : A study published in ACS Omega explored various piperidine derivatives for their anticancer properties, highlighting their ability to inhibit cell proliferation in cancer cell lines .
  • Neuropharmacological Research : Another investigation focused on piperazine-containing compounds for their neuroprotective effects, suggesting that modifications to the structure could enhance efficacy against neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzyme active sites, while the piperidine ring can enhance binding affinity. The thiophene moiety may contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Impact on Activity: The 2-fluorobenzoyl group in compound 21 () and the target compound is associated with enhanced metabolic stability compared to non-fluorinated analogs (e.g., compound 11 in ) . Thiophen-2-yl in the target compound may improve CNS penetration due to its smaller size and aromaticity compared to bulkier groups like adamantyl (ACPU) or trifluoromethylphenyl .

Synthetic Efficiency :

  • Yields for piperidine-based ureas range from 51% (compound 12 , ) to 77% (compound 21 , ). The target compound likely follows similar coupling chemistry, though exact data are unavailable .

Thiophene-containing analogs (e.g., ) are linked to heterocyclic activity in benzofuran and pyrimidine systems, hinting at possible kinase or GPCR modulation for the target compound .

Biological Activity

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN3O2C_{18}H_{20}FN_{3}O_{2}, with a molecular weight of approximately 329.37 g/mol. The compound features a piperidine ring, a fluorobenzoyl group, and a thiophene moiety, contributing to its diverse biological activities.

Synthesis

The synthesis typically involves several key steps:

  • Formation of 2-Fluorobenzoyl Chloride : Reacting 2-fluorobenzoic acid with thionyl chloride.
  • Synthesis of 1-(2-Fluorobenzoyl)piperidine : The chloride is reacted with piperidine in the presence of a base.
  • Final Urea Formation : The piperidine derivative is reacted with thiophen-2-yl isocyanate to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in therapeutic effects.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. For instance, derivatives in the same class showed IC50 values in the low micromolar range for MAO-B inhibition, indicating strong potential for neuroprotective applications .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays using fibroblast cell lines indicated that certain derivatives exhibit low toxicity at therapeutic concentrations. For example, one study reported an IC50 value of 120.6 µM for a related compound, suggesting that these derivatives could be safer alternatives in drug development .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)SelectivityReference
This compoundMAO-B~0.013High
Similar Derivative AMAO-A1.57Moderate
Similar Derivative BMAO-B0.039High

Case Studies

  • Neurodegenerative Disorders : A study highlighted the potential use of MAO inhibitors in treating Alzheimer's disease. Compounds with structural similarities to this compound demonstrated reversible inhibition profiles, making them suitable candidates for further development as neuroprotective agents .
  • Anticancer Activity : Another investigation into related compounds showed promising anticancer activities against various cancer cell lines, emphasizing the need for further exploration into their mechanisms and efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or reductive amination to introduce the 2-fluorobenzoyl group .
  • Step 2 : Urea bond formation between the modified piperidine and thiophen-2-ylamine using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF .
  • Key Parameters : Reaction temperature (0–25°C), solvent choice (polar aprotic solvents enhance yield), and catalyst use (e.g., DMAP for urea bond stabilization) .
    • Analytical Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediates and confirm purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., fluorobenzoyl proton shifts at δ 7.2–7.8 ppm; thiophene protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C19_{19}H21_{21}FN3_3O2_2S: 380.12 g/mol) .
  • IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm1^{-1}) and fluorobenzoyl C=O (~1700 cm1^{-1}) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., MAPK, PI3K) or proteases using fluorogenic substrates .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine-thiophene scaffold .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Substituent Variation : Replace the 2-fluorobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor affinity .
  • Scaffold Hopping : Replace thiophene with furan or pyridine to alter electronic properties and solubility .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. How to resolve contradictions in NMR spectral data for intermediates?

  • Case Example : Discrepancies in piperidine methylene proton splitting due to conformational flexibility.
  • Solutions :

  • Variable Temperature NMR : Identify dynamic effects (e.g., coalescence at elevated temperatures) .
  • DFT Calculations : Predict preferred conformers and compare with experimental shifts .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Approach :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., hepatic microsomal assays) and bioavailability .
  • Metabolite Identification : LC-MS/MS to detect oxidative or hydrolytic degradation products .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Q. How to design computational models for predicting target interactions?

  • Workflow :

  • Molecular Docking : AutoDock Vina or Glide to simulate binding to kinase active sites (e.g., PDB: 3PP0) .
  • MD Simulations : GROMACS for assessing binding stability (20 ns trajectories, RMSD < 2.0 Å) .
  • QSAR : MOE or Schrodinger’s Canvas for predictive modeling of ADMET properties .

Q. What experimental controls are critical for assessing off-target effects in cellular assays?

  • Recommendations :

  • Negative Controls : Use structurally analogous inactive compounds (e.g., urea derivatives lacking the thiophene group) .
  • Positive Controls : Reference inhibitors (e.g., staurosporine for kinase assays) .
  • Counter-Screens : Test against unrelated targets (e.g., ion channels) to rule out nonspecific binding .

Notes

  • Methodological Rigor : Emphasized iterative optimization (e.g., SAR, computational validation) to address research contradictions .

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